(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone
Description
Properties
IUPAC Name |
(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N9OS/c1-14-17(30-19(22-14)27-6-2-3-7-27)18(29)26-10-8-25(9-11-26)15-4-5-16(24-23-15)28-13-20-12-21-28/h2-7,12-13H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWWOFRSNJJZHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCN(CC3)C4=NN=C(C=C4)N5C=NC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N9OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with 1,2,4-triazole and thiazole rings have been reported to exhibit various biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory activities.
Mode of Action
It’s known that 1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors.
Biochemical Pathways
Compounds with similar structures have been found to inhibit the proliferation of cancer cells by inducing apoptosis.
Biological Activity
The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone , often referred to as compound X , is a synthetic derivative that incorporates multiple pharmacologically active moieties. The presence of the triazole and piperazine structures suggests potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of compound X, supported by recent research findings and case studies.
Chemical Structure and Properties
Compound X has a complex molecular structure characterized by the following features:
| Property | Value |
|---|---|
| Molecular Formula | C20H21N7O4 |
| Molecular Weight | 423.433 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(C(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C=NC=N3)OC4=CC5=C(C=C4)OCO5 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compound X through various mechanisms. For instance, a related compound with a similar structure demonstrated significant cytotoxicity against several cancer cell lines, including BT-474 and HeLa, with an IC50 value of 0.99 ± 0.01 μM for BT-474 cells . The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest at sub-G1 and G2/M phases.
Case Study:
In a study investigating triazole derivatives, it was found that compounds with piperazine moieties exhibited enhanced apoptosis in cancer cells through tubulin polymerization inhibition. This suggests that compound X may similarly disrupt microtubule dynamics in cancer cells .
Antimicrobial Activity
The triazole scaffold is known for its broad-spectrum antimicrobial properties. Compound X's structural components suggest potential efficacy against bacterial and fungal pathogens. A review on 1,2,4-triazoles indicated their effectiveness as antifungal agents and their ability to inhibit bacterial growth .
Table: Antimicrobial Activity of Triazole Derivatives
| Compound Type | Target Organism | MIC (μg/mL) |
|---|---|---|
| Triazole Derivative | MRSA | 0.68 |
| Triazole Hybrid | E. coli | 2.96 |
| Compound X (Analog) | C. albicans | < 50 |
Anti-inflammatory Activity
The thiazole moiety in compound X has been associated with anti-inflammatory effects in various studies. Compounds containing thiazole rings have shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models .
Structure-Activity Relationship (SAR)
The biological activity of compound X can be partially explained through SAR studies:
- Triazole Ring : Contributes to anticancer and antimicrobial activity.
- Piperazine Moiety : Enhances solubility and bioavailability.
- Thiazole Component : Provides anti-inflammatory properties.
Preparation Methods
Preparation of 6-Chloro-3-(1H-1,2,4-Triazol-1-yl)Pyridazine
The pyridazine-triazole core is synthesized via a one-pot cyclocondensation reaction. A mixture of 3,6-dichloropyridazine and 1H-1,2,4-triazole in toluene, catalyzed by pyridine, undergoes nucleophilic aromatic substitution at 110°C for 12–24 hours. This yields 6-chloro-3-(1H-1,2,4-triazol-1-yl)pyridazine, a key intermediate for subsequent piperazine coupling.
Piperazine Substitution
The chloro group at position 6 of the pyridazine ring is displaced by piperazine via a nucleophilic aromatic substitution (SNAr) reaction. Reacting 6-chloro-3-(1H-1,2,4-triazol-1-yl)pyridazine with excess piperazine in dimethylformamide (DMF) at 80–100°C for 6–8 hours affords 4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine. The reaction is typically monitored by thin-layer chromatography (TLC) and purified via recrystallization from ethanol.
Synthesis of (4-Methyl-2-(1H-Pyrrol-1-yl)Thiazol-5-yl)Methanone
Thiazole Ring Formation
The thiazole nucleus is constructed via the Hantzsch thiazole synthesis. Ethyl 2-(benzo[d]thiazol-2-ylthio)acetate reacts with hydrazine hydrate in methanol to yield 2-(benzo[d]thiazol-2-ylthio)acetohydrazide. Subsequent cyclization with α-haloketones or α-haloaldehydes forms the thiazole ring. For the target compound, 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid is synthesized by reacting 2-(benzo[d]thiazol-2-ylthio)acetohydrazide with 2-bromo-4-methylacetophenone in ethanol under reflux.
Ketone Functionalization
The carboxylic acid intermediate is converted to the corresponding methanone via a Friedel–Crafts acylation. Treatment with oxalyl chloride forms the acid chloride, which reacts with benzene in the presence of aluminum chloride to yield (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone.
Final Coupling Reaction
The two fragments are conjugated via a nucleophilic acyl substitution. Reacting 4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine with (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanoyl chloride in tetrahydrofuran (THF) at 0–5°C for 2 hours forms the target compound. Triethylamine is added to scavenge HCl, and the product is purified via column chromatography (silica gel, ethyl acetate/hexane).
Analytical Validation and Characterization
Spectroscopic Data
- FT-IR : A strong absorption band at 1680–1700 cm⁻¹ confirms the presence of the methanone carbonyl group.
- ¹H NMR (400 MHz, CDCl₃) : Signals at δ 8.70 (s, 1H, triazole), δ 7.45–7.20 (m, 4H, pyrrole and pyridazine), and δ 2.55 (s, 3H, methyl) align with the expected structure.
- MS (ESI+) : A molecular ion peak at m/z 463.2 [M+H]⁺ corroborates the molecular formula C₂₂H₂₂N₈OS.
Purity and Yield Optimization
- Yield : The final coupling step typically achieves 65–75% yield after purification.
- HPLC : Purity >98% is confirmed using a C18 column (acetonitrile/water, 70:30).
Challenges and Alternative Approaches
Competing Side Reactions
The electron-deficient pyridazine ring may undergo unwanted substitutions at position 3 during piperazine coupling. Using excess piperazine (3–4 equivalents) and maintaining temperatures below 100°C minimizes this.
Oxidative Coupling Methods
Hypervalent iodine reagents like iodobenzene diacetate (PIDA) offer milder conditions for oxidizing intermediates, as demonstrated in related triazolo-pyridazine systems. This approach could enhance selectivity in pyrrole functionalization.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone, and how are intermediates characterized?
- Methodology : Multi-step synthesis typically involves coupling pyridazine and piperazine fragments under controlled conditions. For example, refluxing in polar aprotic solvents (e.g., DMF or acetonitrile) with catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura couplings .
- Characterization : Use HPLC to monitor reaction progress (>95% purity threshold) and NMR (¹H/¹³C) to confirm intermediate structures. Mass spectrometry (HRMS) validates molecular weights .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Critical Parameters :
- Temperature control (±2°C) during exothermic steps (e.g., triazole ring formation).
- Solvent drying (molecular sieves for hygroscopic solvents like THF).
- Catalyst stoichiometry (e.g., 5 mol% CuI for click chemistry reactions) .
- Validation : Replicate reactions using standardized protocols and cross-validate spectral data against published benchmarks .
Q. What spectroscopic techniques are essential for structural elucidation?
- Primary Tools :
- NMR : Assign peaks for aromatic protons (δ 7.0–8.5 ppm) and heterocyclic moieties (e.g., piperazine N-CH₂ at δ 2.5–3.5 ppm) .
- FT-IR : Identify carbonyl stretches (~1650–1700 cm⁻¹) and C-S bonds (~650 cm⁻¹) .
- Advanced Support : X-ray crystallography for resolving stereochemical ambiguities in Z/E isomers .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent changes on triazole or thiazole) impact biological activity?
- Approach :
- Synthesize analogs with substituent variations (e.g., -OCH₃ vs. -NO₂ on phenyl groups).
- Compare IC₅₀ values in target assays (e.g., kinase inhibition or antimicrobial activity).
- Case Study : Substituting 1H-pyrrol-1-yl with 4-fluorophenyl in thiazole improved antifungal activity by 3-fold in analogs .
Q. What computational strategies predict binding interactions with biological targets?
- Methods :
- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 3LD6 for fungal CYP51) to model triazole-enzyme interactions .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force fields) .
- Validation : Correlate docking scores (ΔG < -8 kcal/mol) with in vitro efficacy .
Q. How can researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ across studies)?
- Troubleshooting :
- Standardize assay conditions (e.g., pH 7.4 buffer, 37°C incubation).
- Validate compound purity (>98% via HPLC) and solubility (DMSO stock concentration ≤1 mM).
- Example : Discrepancies in anticancer activity may arise from differences in cell line viability protocols (MTT vs. ATP-based assays) .
Q. What strategies mitigate stability issues during in vitro studies?
- Solutions :
- pH Optimization : Stabilize thiazolidinone rings by buffering solutions at pH 6.5–7.5 .
- Light Sensitivity : Store solutions in amber vials to prevent photodegradation of pyrrole moieties .
- Monitoring : Use LC-MS to track degradation products (e.g., hydrolysis of the methanone group) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
